[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile
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Overview
Description
[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is a chemical compound with a complex structure that includes dichlorophenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with malononitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile: Unique due to its specific combination of dichlorophenyl and thiophenyl groups.
[1-(2,4-Dichlorophenyl)-3-oxo-3-(furan-2-yl)propyl]propanedinitrile: Similar structure but with a furan ring instead of thiophene.
[1-(2,4-Dichlorophenyl)-3-oxo-3-(pyridin-2-yl)propyl]propanedinitrile: Contains a pyridine ring, offering different chemical properties.
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-3-4-12(14(18)6-11)13(10(8-19)9-20)7-15(21)16-2-1-5-22-16/h1-6,10,13H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIMFCCNPQYEND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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